3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide
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Overview
Description
3-(2-Bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide is an organic compound that features a bromophenyl group, a methoxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, is reacted with an appropriate acylating agent to form the bromophenyl intermediate.
Introduction of the Thiophene Group: The intermediate is then subjected to a reaction with a thiophene derivative, often under conditions that facilitate the formation of a carbon-nitrogen bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.
Industry
In material science, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring which is known for its conductive properties.
Mechanism of Action
The mechanism by which 3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The bromophenyl and thiophene groups could facilitate binding to hydrophobic pockets in proteins, while the methoxy group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(2-Bromophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide can influence its reactivity and interactions compared to its chlorinated or hydroxylated analogs. Bromine is larger and more polarizable than chlorine, which can affect the compound’s binding affinity and reactivity in chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C17H20BrN1O2S1 and its IUPAC name, which reflects its complex structure involving a bromophenyl group, a methoxy group, and a thiophene moiety. The presence of these functional groups is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H20BrN1O2S1 |
Molecular Weight | 368.32 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : Starting with 2-bromobenzene.
- Methoxylation : Introducing the methoxy group through appropriate reagents.
- Formation of Amide : Reacting the intermediate with propanamide under controlled conditions to yield the final product.
These steps can be optimized for yield and purity using various catalysts and reaction conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:
- MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value of approximately 15.63μM, comparable to Tamoxifen, a standard treatment for breast cancer.
- HeLa (Cervical Cancer) : Exhibited effective growth inhibition at sub-micromolar concentrations.
The mechanism involves the activation of caspase pathways leading to programmed cell death.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains. For instance, it was tested against:
- Staphylococcus aureus
- Escherichia coli
The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes, although specific IC50 values for these activities require further exploration.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets involved in cell signaling pathways. The bromophenyl and methoxyphenyl groups enhance binding affinity to these targets, facilitating the modulation of cellular processes such as apoptosis and proliferation.
Case Studies
Several studies have focused on the biological evaluation of this compound:
-
Study on Anticancer Activity : A recent investigation assessed the cytotoxic effects on MCF-7 and HeLa cells, demonstrating significant apoptosis induction through flow cytometry analysis.
- Findings : The compound led to increased levels of p53 and caspase activation, indicating a robust apoptotic response.
- Antimicrobial Efficacy Study : Another study evaluated the antimicrobial properties against pathogenic bacteria, revealing that the compound inhibited bacterial growth effectively at lower concentrations than traditional antibiotics.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-20-15(13-8-9-21-11-13)10-18-16(19)7-6-12-4-2-3-5-14(12)17/h2-5,8-9,11,15H,6-7,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSHDRGPQLEZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=CC=C1Br)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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